molecular formula C20H21N3O3S B3011374 propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate CAS No. 691866-92-9

propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate

Cat. No.: B3011374
CAS No.: 691866-92-9
M. Wt: 383.47
InChI Key: KIFSCBUZWJMDLX-UHFFFAOYSA-N
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Description

Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound with a unique structure that combines a thieno[2,3-b]pyridine core with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with appropriate reagents to form the thieno[2,3-b]pyridine core . This intermediate is then coupled with 4-aminobenzoic acid under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Biological Activity

Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound that has garnered attention due to its potential biological activities. It features a unique thieno[2,3-b]pyridine core, which is substituted with an amino group and a benzoate moiety. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
Molecular Formula C₁₇H₁₅N₃O₄S
Molecular Weight 357.4 g/mol
CAS Number 691866-92-9

This compound's unique structural features contribute to its diverse biological activities.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in lipid metabolism, and its inhibition can lead to reduced lipid synthesis. This mechanism positions the compound as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes .

Anticancer Properties

Research indicates that this compound may also exhibit anticancer properties. It has been investigated for its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that derivatives of thieno[2,3-b]pyridine structures can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .

Study on Metabolic Regulation

In a study focusing on metabolic regulation, this compound was administered to animal models to evaluate its effects on lipid profiles and glucose metabolism. The results demonstrated significant reductions in body weight and serum lipid levels compared to control groups . The compound's ability to modulate metabolic pathways highlights its potential as a therapeutic agent for obesity management.

Anticancer Activity Assessment

Another study evaluated the anticancer effects of the compound in vitro using various cancer cell lines. The results indicated that this compound induced apoptosis in a dose-dependent manner. Mechanistic studies suggested that the compound activates caspase pathways and alters mitochondrial membrane potential .

Comparative Analysis with Related Compounds

Compound Structure Features Biological Activity
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylateContains a methyl ester instead of a propan-2-yl groupPotential anti-inflammatory properties
Butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoateSimilar amido structure but with a butyl groupInvestigated for anti-cancer effects
Propyl 4-{(3-amino)-4,6-dimethylthieno[2,3-b]pyridine}-benzoateFeatures a propyl group; similar core structureExplored for metabolic regulation effects

This table illustrates the diversity of biological activities among structurally related compounds.

Properties

IUPAC Name

propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-4-9-26-20(25)13-5-7-14(8-6-13)23-18(24)17-16(21)15-11(2)10-12(3)22-19(15)27-17/h5-8,10H,4,9,21H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFSCBUZWJMDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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